Indoximod, chemically known as 1-Methyl-D-Tryptophan, is a small-molecule compound that has garnered significant attention in scientific research due to its role as an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. [] This pathway plays a crucial role in immune regulation by catalyzing the degradation of tryptophan (Trp) into kynurenines. [] The resulting tryptophan depletion and kynurenine production exert diverse effects on immune cells, including influencing T cell differentiation and enhancing Treg proliferation. []
Indoximod stands out from direct enzymatic inhibitors of IDO1 due to its downstream action, specifically stimulating mTORC1, a key signaling molecule influenced by all IDO/TDO enzymes. [] This mechanism potentially lowers the risk of drug resistance arising from bypassing IDO1 inhibition. []
Indoximod's mechanism of action is multifaceted and goes beyond simple enzymatic inhibition of IDO. [] The compound creates an artificial signal of tryptophan sufficiency, bypassing the activation of GCN2 and the inhibition of mTOR that occur in tryptophan-deprived conditions. [] This leads to increased T cell proliferation and reprogramming of Tregs. []
Indoximod also interacts with the aryl hydrocarbon receptor (AhR), a transcription factor responding to kynurenine and other tryptophan metabolites. [, ] By modulating AhR signaling, indoximod influences the differentiation of CD4+ T cells, favoring the production of IL-17-producing helper T cells while inhibiting the formation of regulatory T cells. []
Furthermore, indoximod can downregulate IDO protein expression in various cell types, including dendritic cells, through a mechanism involving AhR signaling. [] This downregulation leads to decreased kynurenine production and consequently increased T cell proliferation. []
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4